4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid

LPA2 agonist GPCR radioprotection

4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid (CAS 436091-72-4) is a uniquely differentiated sulfamoyl benzoic acid (SBA) tool compound. Unlike generic carzenide, the thiophen-2-ylmethyl substituent confers dual activity: LPA2 receptor agonism (EC50=116 nM) and GABAA receptor modulation, with weak carbonic anhydrase II inhibition (Ki=3.13 µM). This distinct target engagement profile makes it indispensable for LPA2-mediated antiapoptotic signaling, radioprotection, and GABAergic research. Substituting with regioisomers or unsubstituted analogs risks confounded experimental outcomes. Ensure reproducibility with this high-purity, rigorously characterized compound.

Molecular Formula C12H11NO4S2
Molecular Weight 297.34
CAS No. 436091-72-4
Cat. No. B2357647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid
CAS436091-72-4
Molecular FormulaC12H11NO4S2
Molecular Weight297.34
Structural Identifiers
SMILESC1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H11NO4S2/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15)
InChIKeyOKDYLUDKXORYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic Acid (CAS 436091-72-4) — A Sulfamoyl Benzoic Acid Derivative with Documented Multi-Target Activity


4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid (CAS 436091-72-4; molecular formula C12H11NO4S2; MW 297.35 g/mol) is a sulfamoyl benzoic acid (SBA) derivative bearing a thiophen-2-ylmethyl substituent on the sulfonamide nitrogen . It belongs to a broader class of sulfamoyl benzoic acid compounds that have been investigated as modulators of GABAA receptors , agonists of the lysophosphatidic acid receptor 2 (LPA2) [1], and inhibitors of carbonic anhydrase isoforms [2]. The compound is commercially available at purities of 95–98% from multiple research chemical suppliers, primarily for laboratory use in biochemical and pharmacological studies .

Why Generic Substitution Fails: Target Profile Divergence of 4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic Acid Versus Simple Sulfamoyl Benzoic Acid Scaffolds


Substituting 4-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid with a generic sulfamoyl benzoic acid derivative such as carzenide (4-sulfamoylbenzoic acid) or a positional isomer (e.g., 3-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid) is not scientifically justified. The presence and precise positioning of the thiophen-2-ylmethyl group on the sulfonamide nitrogen fundamentally alters the compound's target engagement profile. While unsubstituted 4-sulfamoylbenzoic acid (carzenide) is primarily a carbonic anhydrase II inhibitor (hCA II IC50 = 15 µM) with weak hCA IX activity (IC50 = 24 µM) [1], the thiophen-2-ylmethyl substituted derivative additionally exhibits distinct activity at GABAA receptors and the LPA2 receptor (EC50 = 116 nM) [2]. Furthermore, regioisomers such as the 3-substituted analog (CAS 603118-17-8) may display altered binding kinetics and selectivity due to differential spatial orientation of the sulfamoyl and carboxyl groups . These target profile differences directly impact experimental outcomes and procurement relevance.

Quantitative Differentiation Evidence: 4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic Acid Versus Analogs


LPA2 Receptor Agonist Activity: Submicromolar Potency with Documented Specificity

4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid (as part of the sulfamoyl benzoic acid analog series) activates the human LPA2 receptor with an EC50 of 116 nM in a TGFα shedding assay using HEK293 cells [1]. In contrast, the unsubstituted parent scaffold p-sulfamoylbenzoic acid (carzenide) lacks this LPA2 agonist activity; it is instead a carbonic anhydrase inhibitor (hCA II IC50 = 15 µM) [2]. This represents a fundamental divergence in primary pharmacology: the thiophen-2-ylmethyl substituted analog engages a GPCR target, while the unsubstituted analog targets a metalloenzyme. Within the LPA2 agonist chemical series, compound 11d (a structurally related SBA analog) shows an EC50 of 0.15 nM, demonstrating that specific substitutions can further enhance potency by nearly three orders of magnitude, though 4-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid itself occupies an intermediate potency position [3].

LPA2 agonist GPCR radioprotection

GABAA Receptor Modulation: Functional Differentiation from Carbonic Anhydrase Inhibitors

According to vendor technical documentation, 4-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid acts as a potent and selective inhibitor of the GABAA receptor, binding to the benzodiazepine site at the interface between two alpha subunits and modulating chloride channel opening . This neuropharmacological activity contrasts sharply with the unsubstituted analog 4-sulfamoylbenzoic acid (carzenide), which is a carbonic anhydrase II competitive inhibitor with no documented GABAA receptor activity . The thiophen-2-ylmethyl substituent appears to confer the GABAA receptor interaction; simple positional isomerism (e.g., 3-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid, CAS 603118-17-8) may alter this activity profile, though direct comparative binding data are not available in the public domain.

GABAA receptor benzodiazepine site CNS pharmacology

Carbonic Anhydrase II Inhibition: Weak Activity Contrasts with Potent Sulfonamide CA Inhibitors

In a stopped-flow CO2 hydration assay, 4-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid inhibited human recombinant carbonic anhydrase II with a Ki of 3.13 µM [1]. This weak inhibition is approximately 260-fold less potent than acetazolamide (AAZ; hCA II IC50 = 0.012 µM) [2] and roughly 5-fold weaker than the unsubstituted parent 4-sulfamoylbenzoic acid (hCA II IC50 = 15 µM) [3]. The data indicate that the thiophen-2-ylmethyl substituent diminishes carbonic anhydrase inhibitory potency relative to both the clinical sulfonamide acetazolamide and the unsubstituted SBA scaffold, reinforcing the compound's divergent target profile.

carbonic anhydrase CA II sulfonamide inhibitor

Regioisomeric Distinction: 4- vs. 3-Substituted Sulfamoyl Benzoic Acid Scaffolds

The target compound (4-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid, CAS 436091-72-4) possesses the sulfamoyl group at the para (4-) position of the benzoic acid ring. A commercially available regioisomer, 3-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid (CAS 603118-17-8), places the identical substituent at the meta (3-) position . This positional isomerism is known to influence target engagement: in the AmpC β-lactamase crystal structure with 3-[(4-carboxybenzyl)sulfamoyl]thiophene-2-carboxylic acid (a related 3-substituted scaffold), the spatial orientation of the sulfamoyl group dictates inhibitor binding geometry [1]. While direct comparative activity data between the 4- and 3-substituted thiophen-2-ylmethyl analogs are absent from public literature, the para-substitution pattern in the target compound provides a distinct three-dimensional pharmacophore that may confer differential receptor selectivity compared to the meta-substituted isomer.

regioisomer positional isomer structure-activity relationship

Optimal Research Applications for 4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic Acid Based on Documented Activity


LPA2 Receptor Agonist Tool Compound for Radioprotection and Mucosal Barrier Studies

Based on its EC50 of 116 nM at the human LPA2 receptor [1], 4-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid serves as a non-lipid LPA2 agonist tool compound for investigating LPA2-mediated antiapoptotic signaling, radioprotection, and gastrointestinal mucosal barrier protection. This application is directly supported by the sulfamoyl benzoic acid analog series research demonstrating that SBA derivatives are the first specific LPA2 agonists [2]. The compound's submicromolar potency, while not as high as optimized analogs (e.g., compound 11d with 0.15 nM EC50), makes it suitable for cell-based assays requiring moderate LPA2 activation.

GABAA Receptor Benzodiazepine Site Pharmacology Research

As a reported potent and selective GABAA receptor inhibitor binding to the benzodiazepine site , this compound is applicable in neuroscience research focused on GABAergic neurotransmission, chloride channel modulation, and benzodiazepine site pharmacology. Researchers investigating anxiolytic, sedative, or anticonvulsant mechanisms may employ this compound as a tool to probe GABAA receptor function, particularly in studies where carbonic anhydrase inhibition (a property of unsubstituted sulfamoyl benzoic acids) would confound interpretation [3].

Carbonic Anhydrase Off-Target Control in Sulfonamide Pharmacology Studies

With a weak Ki of 3.13 µM against human CA II [4], 4-[(thiophen-2-ylmethyl)sulfamoyl]benzoic acid can serve as a low-affinity control compound in carbonic anhydrase inhibition studies, contrasting with potent clinical sulfonamides such as acetazolamide (hCA II IC50 = 0.012 µM) [5]. This application is particularly relevant for experiments designed to distinguish on-target versus off-target CA effects in compounds containing sulfonamide moieties.

Structure-Activity Relationship (SAR) Reference for Sulfamoyl Benzoic Acid Derivatives

As a commercially available para-substituted sulfamoyl benzoic acid with a thiophen-2-ylmethyl group, this compound serves as a reference standard for SAR studies exploring the impact of heteroarylalkyl substituents on target selectivity. Its distinct activity profile—LPA2 agonism and GABAA inhibition with weak CA II activity—provides a benchmark for evaluating structural modifications to the sulfamoyl benzoic acid scaffold [2]. The availability of the regioisomeric 3-substituted analog (CAS 603118-17-8) further enables systematic investigation of positional substitution effects .

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